molecular formula C14H14F3NO B3027802 4-{[4-(Trifluoromethyl)phenyl]methyl}oxane-4-carbonitrile CAS No. 1393330-51-2

4-{[4-(Trifluoromethyl)phenyl]methyl}oxane-4-carbonitrile

Cat. No.: B3027802
CAS No.: 1393330-51-2
M. Wt: 269.26
InChI Key: VSETUUIIPVCOJE-UHFFFAOYSA-N
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Description

4-{[4-(Trifluoromethyl)phenyl]methyl}oxane-4-carbonitrile (CAS 1393330-51-2) is a tetrahydropyran (oxane) derivative substituted at the 4-position with a carbonitrile group and a benzyl group bearing a trifluoromethyl (-CF₃) substituent on the phenyl ring. Its molecular formula is C₁₄H₁₄F₃NO, with a molar mass of 269.26 g/mol .

Properties

IUPAC Name

4-[[4-(trifluoromethyl)phenyl]methyl]oxane-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO/c15-14(16,17)12-3-1-11(2-4-12)9-13(10-18)5-7-19-8-6-13/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSETUUIIPVCOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=C(C=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101146056
Record name 2H-Pyran-4-carbonitrile, tetrahydro-4-[[4-(trifluoromethyl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393330-51-2
Record name 2H-Pyran-4-carbonitrile, tetrahydro-4-[[4-(trifluoromethyl)phenyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393330-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-4-carbonitrile, tetrahydro-4-[[4-(trifluoromethyl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Trifluoromethyl)phenyl]methyl}oxane-4-carbonitrile typically involves the reaction of 4-bromotrifluoromethylbenzene with oxane-4-carbonitrile under specific conditions. One method includes the use of lithium particles in tetrahydrofuran (THF) at low temperatures, followed by the addition of the bromotrifluoromethylbenzene and acetonitrile mixture .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Trifluoromethyl)phenyl]methyl}oxane-4-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane-4-carboxylic acid derivatives, while reduction can produce oxane-4-methylamine derivatives .

Scientific Research Applications

4-{[4-(Trifluoromethyl)phenyl]methyl}oxane-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{[4-(Trifluoromethyl)phenyl]methyl}oxane-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-{[4-(Trifluoromethyl)phenyl]methyl}oxane-4-carbonitrile and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Core Structure Key Substituents Notable Properties/Applications References
This compound C₁₄H₁₄F₃NO 269.26 Oxane (tetrahydropyran) -CF₃, -CN Potential synthetic intermediate
1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile (CAS 56326-98-8) C₁₃H₁₂FNO 229.24 Cyclohexanone -F, -CN Ketone functionality; unknown use
4'-Pentyloxy-4-biphenylcarbonitrile (CAS 52364-71-3) C₁₈H₁₉NO 265.35 Biphenyl -O-C₅H₁₁, -CN Liquid crystal material
2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile C₂₁H₁₆FN₂O₂ 362.37 Chromene -F, -OCH₃, -CN, -NH₂ High melting point (493–494 K)
1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea C₂₄H₂₆ClN₇O₂S 534.2 Urea-thiazole-piperazine -Cl, hydrazinyl-oxoethyl, -CN Pharmaceutical candidate (high yield)

Key Comparisons :

Core Structure Diversity: The oxane ring in the target compound provides a saturated oxygen heterocycle, contrasting with the cyclohexanone in CAS 56326-98-8 (ketone group) and the chromene system in the benzo[h]chromene derivative (aromatic fused rings) . The biphenyl structure in CAS 52364-71-3 lacks heteroatoms but includes a flexible alkyloxy chain, typical of liquid crystals .

Substituent Effects :

  • The -CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to the -F or -Cl substituents in analogs .
  • Carbonitrile (-CN) is a common feature, serving as a polar functional group for hydrogen bonding or as a reactive handle in synthesis.

Physicochemical Properties: The chromene derivative exhibits a high melting point (493–494 K) due to its rigid aromatic system and intermolecular hydrogen bonding from the -NH₂ group .

Urea-thiazole analogs (e.g., compound 11f) are prepared via multi-step reactions incorporating hydrazine and piperazine intermediates, achieving yields >85% .

Potential Applications: The oxane compound’s trifluoromethyl group suggests utility in medicinal chemistry (e.g., protease inhibitors or kinase modulators) or material science (e.g., fluorinated polymers). The biphenyl derivative’s liquid crystal properties highlight applications in display technologies .

Biological Activity

The compound 4-{[4-(trifluoromethyl)phenyl]methyl}oxane-4-carbonitrile (CAS RN: 1393330-51-2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H12F9N
  • Molecular Weight : 466.29 g/mol
  • Physical State : Solid (white to light yellow powder)
  • Melting Point : 75 °C
  • Purity : >98% (GC)

The biological activity of this compound is primarily attributed to its interactions at the molecular level with various biological targets. The trifluoromethyl group enhances lipophilicity and may facilitate interactions with cellular membranes and proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown inhibitory effects on several enzymes, including cholinesterases and cyclooxygenases.
  • Antioxidant Activity : It exhibits free radical-scavenging capabilities, contributing to its protective effects against oxidative stress.
  • Cytotoxicity : Evaluations have indicated potential cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and others.

Biological Activity Summary Table

Activity TypeTarget/EffectObserved IC50 Values
Enzyme InhibitionAcetylcholinesterase (AChE)10.4 μM
Butyrylcholinesterase (BChE)7.7 μM
Cyclooxygenase-2 (COX-2)Moderate inhibition
Antioxidant ActivityFree radical scavengingSignificant activity
CytotoxicityMCF-7 Cell LineIC50 = 19.2 μM

Case Studies

  • Inhibition of Cholinesterases :
    A study evaluated the inhibitory effects of various derivatives of compounds containing the trifluoromethyl group, including our compound of interest. The results indicated that compounds with a trifluoromethyl substituent had enhanced inhibitory activity against AChE and BChE, suggesting a potential role in treating Alzheimer's disease by increasing acetylcholine levels in the brain .
  • Cytotoxic Activity Against Cancer Cells :
    In vitro studies demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its potential as a chemotherapeutic agent .
  • Antioxidant Properties :
    Research has shown that the compound possesses notable antioxidant properties, which can mitigate oxidative damage in cells. This activity is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .

Q & A

Q. What are the established synthetic routes for 4-{[4-(Trifluoromethyl)phenyl]methyl}oxane-4-carbonitrile, and how are reaction conditions optimized?

The compound is synthesized via a condensation reaction between a substituted naphthol (e.g., 4-methoxy-1-naphthol) and α-cyano-p-fluorocinnamonitrile in ethanol, catalyzed by piperidine under reflux. Key parameters include stoichiometric ratios (1:1 molar ratio of reactants), reaction time (60 minutes), and recrystallization from ethanol to isolate the product . Optimization involves monitoring reaction completion via TLC and adjusting solvent polarity for crystallization efficiency.

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

  • Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Refinement using SHELXL (via the SHELX suite) resolves bond lengths, angles, and hydrogen bonding networks, with typical R-factors <0.05 for high-quality datasets .
  • NMR spectroscopy (¹H/¹³C) identifies substituent environments, such as the trifluoromethyl group (δ ~120-125 ppm in ¹⁹F NMR) and oxane ring protons (δ 3.5-4.5 ppm in ¹H NMR). IR spectroscopy confirms the nitrile stretch (~2200 cm⁻¹) .

Q. How is the purity of this compound validated in academic settings?

Purity is assessed via HPLC (reverse-phase columns like Chromolith®) and GC-MS (>98% purity threshold). Melting point analysis (e.g., 493–494 K) and elemental analysis (C, H, N) provide additional validation .

Advanced Research Questions

Q. How can conflicting spectroscopic and crystallographic data be resolved during structural characterization?

Discrepancies (e.g., unexpected NMR shifts or bond lengths) require cross-validation:

  • Density Functional Theory (DFT) calculations predict spectroscopic properties and compare them with experimental data.
  • High-resolution SCXRD identifies disorder or twinning. For example, SHELXL’s TWIN command refines twinned datasets, while riding models (for H atoms) and anisotropic displacement parameters improve accuracy .

Q. What strategies are effective for regioselective functionalization of the oxane ring in this compound?

The electron-withdrawing trifluoromethyl and nitrile groups direct electrophilic substitution to the oxane’s axial positions. Protecting group strategies (e.g., silyl ethers for hydroxyl intermediates) enable selective alkylation or acylation. Computational modeling (e.g., molecular electrostatic potential maps) predicts reactive sites .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and biological interactions?

The -CF₃ group enhances lipophilicity (logP) and metabolic stability, critical for drug design. Docking studies (e.g., with MTP inhibitors) reveal hydrophobic interactions in enzyme binding pockets, as seen in patent applications for microsomal triglyceride transfer protein (MTP) inhibitors .

Q. What are the challenges in refining crystal structures with SHELXL when disorder or high thermal motion is present?

  • Disordered atoms : Use PART commands in SHELXL to split positions, with occupancy factors refined under constraints.
  • Thermal motion : Apply anisotropic displacement parameters (ADPs) and restraints (e.g., SIMU/DELU) to prevent over-parameterization.
  • Validation tools : Check with PLATON’s ADDSYM to avoid missed symmetry .

Methodological Notes

  • Synthetic Optimization : Piperidine catalysis in ethanol minimizes side reactions (e.g., nitrile hydrolysis) .
  • Crystallization : Slow evaporation from DCM/hexane mixtures yields diffraction-quality crystals .
  • Safety : Handle nitriles and fluorinated compounds in fume hoods; refer to SDS guidelines for proper PPE (e.g., nitrile gloves, eye protection) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[4-(Trifluoromethyl)phenyl]methyl}oxane-4-carbonitrile
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4-{[4-(Trifluoromethyl)phenyl]methyl}oxane-4-carbonitrile

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